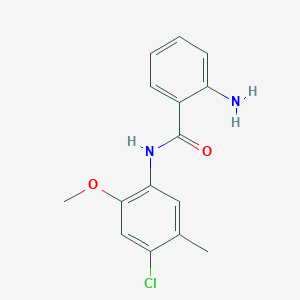

2-amino-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide

Description

2-Amino-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide (CAS: 565180-50-9) is a benzamide derivative characterized by a 2-aminobenzamide backbone substituted with a 4-chloro-2-methoxy-5-methylphenyl group at the amide nitrogen (Figure 1). This compound exhibits a molecular formula of C₁₅H₁₄ClN₂O₂ and a molecular weight of 296.74 g/mol . The structural features include:

- Methoxy group at the 2-position, influencing electronic properties and steric interactions.

- Methyl group at the 5-position, contributing to steric bulk and metabolic stability.

Properties

IUPAC Name |

2-amino-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-9-7-13(14(20-2)8-11(9)16)18-15(19)10-5-3-4-6-12(10)17/h3-8H,17H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKXOPDSFSPDQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide typically involves the reaction of 4-chloro-2-methoxy-5-methylaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-amino-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

Material Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.

Biology: It is used in biochemical assays to study enzyme interactions and protein binding.

Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The chloro and methoxy groups in the target compound are positioned to optimize steric and electronic interactions, similar to anti-cancer derivative 4j (5-Cl, 2-OCH₃) . Methoxy groups at the 2-position (target compound) vs. 4-position (e.g., 2-Amino-N-(4-methoxyphenyl)benzamide (5) ) alter solubility and receptor binding.

Synthesis and Yield: The target compound was discontinued commercially , possibly due to challenges in synthesis or purification. In contrast, analogs like 2-Amino-N-(p-tolyl)benzamide (7) achieve 97% yield via Method A , highlighting the impact of substituent complexity on scalability.

Biological Relevance: Gastrokinetic activity: Fluorinated benzyl groups (e.g., 23b ) enhance activity compared to non-halogenated analogs. Anti-cancer activity: The 4-sulphamoylphenyl group in 4j confers higher anti-proliferative potency than the target compound’s 5-methylphenyl group, emphasizing the role of polar substituents.

Physicochemical and Spectral Data

Comparative spectral analyses (IR, NMR, MS) from –2 and 13 reveal:

- IR Spectra : All benzamides show characteristic N-H stretches (3250–3350 cm⁻¹) and C=O stretches (1650–1680 cm⁻¹). The target compound’s methoxy group would exhibit C-O-C asymmetric stretching near 1250 cm⁻¹ .

- ¹H-NMR: The 2-aminobenzamide core shows aromatic protons at δ 6.5–7.5 ppm. Substituents like 4-Cl and 5-CH₃ in the target compound would deshield adjacent protons, distinct from analogs with electron-donating groups (e.g., 7’s 4-CH₃ ).

- MS Data: Molecular ion peaks (e.g., m/z 242 for 2-Amino-N-(4-methoxyphenyl)benzamide vs. m/z 296 for the target compound) confirm structural variations.

Pharmacological Potential and Limitations

Biological Activity

2-amino-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C15H14Cl2N2O2

- Molecular Weight : 325.19 g/mol

The structure features an amino group, a chloro substituent, and a methoxy group, which are crucial for its biological activity. The unique arrangement of these functional groups contributes to its interaction with various biological targets.

The mechanism of action involves the compound's ability to interact with specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, particularly in the context of anti-inflammatory and anticancer activities. For instance, it has been suggested that the compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and potentially mitigating cancer progression.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including HeLa cells. The compound has been noted for its ability to induce apoptosis through mechanisms involving the cell cycle arrest at the G2/M phase, downregulation of anti-apoptotic proteins (e.g., Bcl-2), and upregulation of pro-apoptotic proteins (e.g., Bax) .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated significant anti-inflammatory activity. It has been shown to inhibit specific enzymes related to inflammatory processes, suggesting its potential as a therapeutic agent for inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-amino-5-chlorobenzamide | C7H8ClN3O | Lacks methoxy group; simpler structure |

| 4-chloro-2-methylaniline | C7H8ClN | Different substitution pattern; no benzamide structure |

| Metoclopramide | C14H22ClN3O2S | Contains a sulfonamide group; used primarily as an antiemetic |

This comparison highlights how the specific arrangement of functional groups in this compound may confer distinct pharmacological properties compared to structurally similar compounds.

Research Findings and Case Studies

Recent studies have focused on elucidating the biological activity of this compound through various assays:

- Cell Viability Assays : Experiments using MTT assays indicated that the compound significantly reduces cell viability in cancer cell lines at low micromolar concentrations.

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.

- Docking Studies : Molecular docking simulations have suggested potential binding sites on target enzymes, providing insights into its mechanism of action .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-amino-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a carboxylic acid derivative (e.g., 2-aminobenzoic acid) with the amine-containing aromatic moiety (e.g., 4-chloro-2-methoxy-5-methylaniline) using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxyl group . Critical parameters include:

- Solvent selection: Dichloromethane (DCM) or THF/water mixtures (2:1) for solubility and reaction efficiency .

- Reagent stoichiometry: Triethylamine as a base to neutralize HCl byproducts .

- Purification: Silica gel chromatography or recrystallization to isolate the product with >90% purity .

Basic: What analytical techniques are essential for structural characterization of this compound?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments .

- IR spectroscopy to verify amide bond formation (C=O stretch ~1650 cm⁻¹) .

- Elemental analysis to validate molecular formula .

- X-ray crystallography (using SHELX software for refinement) for absolute configuration determination .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound in anticancer research?

Methodological Answer:

- Derivatization: Introduce substituents (e.g., sulfonamide, halogen, or methoxy groups) at strategic positions to assess impact on bioactivity .

- Biological assays:

- Computational modeling: Use docking studies to predict interactions with targets like tubulin or kinases .

Advanced: How should researchers address contradictions in reported biological activities of benzamide derivatives?

Methodological Answer:

- Variable assay conditions: Standardize protocols (e.g., incubation time, serum concentration) to minimize discrepancies .

- Substituent effects: Compare bioactivity across analogs with controlled structural changes (e.g., chloro vs. methoxy groups at position 5) .

- Target validation: Use siRNA or CRISPR to confirm target engagement in specific pathways .

Basic: What physicochemical properties (e.g., fluorescence) are relevant for studying this compound?

Methodological Answer:

- Fluorescence profiling:

- Measure emission at λex 340 nm and λem 380 nm in pH 5 buffer (optimal for stability) .

- Calculate binding constants (e.g., via Stern-Volmer plots) for interactions with biomolecules .

- Solubility and stability: Assess in aqueous/organic mixtures using UV-Vis spectroscopy under varying temperatures (25–37°C) .

Advanced: What strategies are effective for improving the pharmacokinetic profile of this compound?

Methodological Answer:

- Prodrug design: Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

- Metabolic stability: Conduct microsomal assays (e.g., liver microsomes) to identify metabolic hotspots .

- Formulation optimization: Use nanoencapsulation or PEGylation to improve half-life .

Basic: How can researchers validate the purity of synthesized batches?

Methodological Answer:

- Chromatography: HPLC with UV detection (λ = 254 nm) and C18 columns, targeting >95% purity .

- Mass spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks .

- Thermogravimetric analysis (TGA): Detect residual solvents or decomposition .

Advanced: What experimental designs are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

- Transcriptomics/Proteomics: RNA-seq or mass spectrometry-based profiling to identify dysregulated pathways .

- Kinase profiling: Use kinase inhibition panels to pinpoint targets .

- In vivo models: Xenograft studies in mice with tumor volume monitoring and histopathological analysis .

Basic: How to troubleshoot low yields during scale-up synthesis?

Methodological Answer:

- Reaction monitoring: Use TLC or in situ IR to detect intermediates and optimize reaction times .

- Catalyst screening: Test alternative coupling agents (e.g., EDC/HOBt vs. DCC/HOBt) .

- Temperature control: Maintain RT for sensitive steps; avoid exothermic side reactions .

Advanced: How can computational tools aid in optimizing this compound’s bioactivity?

Methodological Answer:

- Molecular dynamics simulations: Predict binding modes with targets (e.g., tubulin) and calculate binding free energies .

- QSAR models: Train models on existing analogs to prioritize high-potential derivatives .

- ADMET prediction: Use tools like SwissADME to estimate absorption, toxicity, and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.